molecular formula C13H11NO2 B1513222 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one CAS No. 201024-62-6

2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No.: B1513222
CAS No.: 201024-62-6
M. Wt: 213.23 g/mol
InChI Key: CQCWLXKHEGFRSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . Another study reported a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy . In silico molecular docking studies have also been carried out to predict the binding affinity of the synthesized benzoxazole derivatives with certain proteins .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are diverse. For example, a study reported the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones . Another study mentioned a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary depending on the specific derivative and its application. For instance, some benzoxazole derivatives have shown anti-inflammatory effects, potentially through interactions with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of “2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one” and related compounds. Given the diverse applications of benzoxazole derivatives, this compound could have potential uses in various fields such as pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-10-7-4-8-11-12(10)14-13(16-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCWLXKHEGFRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857019
Record name 2-Phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201024-62-6
Record name 6,7-Dihydro-2-phenyl-4(5H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201024-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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Reactant of Route 5
2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Reactant of Route 6
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